1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring, which is connected to a piperazine moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride typically involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Palladium-catalyzed cyclization: This method uses a palladium catalyst to facilitate the cyclization of alkenes, leading to the formation of piperazine derivatives.
Visible-light-promoted decarboxylative annulation: This method involves the use of visible light to promote the annulation of glycine-based diamines with various aldehydes.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and reduction reactions: The methoxy group at the 6-position can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Cyclization reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, sulfonium salts, and visible light-promoted catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The bromine and methoxy groups may also contribute to its activity by influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: This compound has a methyl group instead of a methoxy group at the 6-position.
1-(5-methoxypyridin-2-yl)piperazine: This compound lacks the bromine atom at the 5-position.
The presence of the bromine and methoxy groups in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16BrCl2N3O |
---|---|
Molekulargewicht |
345.06 g/mol |
IUPAC-Name |
1-(5-bromo-6-methoxypyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H14BrN3O.2ClH/c1-15-10-8(11)2-3-9(13-10)14-6-4-12-5-7-14;;/h2-3,12H,4-7H2,1H3;2*1H |
InChI-Schlüssel |
RVVOSHFJXHDLCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)N2CCNCC2)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.